![molecular formula C8H13N3O4 B554824 Acetyl histidine CAS No. 39145-52-3](/img/structure/B554824.png)
Acetyl histidine
Overview
Description
Acetyl histidine, also known as N-acetyl-L-histidine, is a derivative of the amino acid histidine, having an acetyl substituent on the alpha-nitrogen . It plays a role as an animal metabolite .
Synthesis Analysis
This compound is known to be synthesized from histidine and acetyl-CoA by histidine N-acetyltransferase (HISAT), although the gene that encodes HISAT remains unidentified .Molecular Structure Analysis
The molecular formula of this compound is C8H13N3O4 . The molecular weight is 215.21 g/mol . The IUPAC name is (2 S)-2-acetamido-3-(1 H -imidazol-5-yl)propanoic acid .Chemical Reactions Analysis
Histidine, from which this compound is derived, plays a vital role in the biosynthesis of proteins . In excess, histidine supplementation can induce growth retardation and metabolic dysfunction in most species .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.21 g/mol . Its molecular formula is C8H13N3O4 .Scientific Research Applications
Radiopharmaceutical Development : Acetyl histidine has been studied for its potential in radiopharmaceuticals. Pak et al. (2003) explored the introduction of an acetyl group at N(epsilon) in protected histidine, which could be coupled to bioactive molecules such as peptides. This functionalization allows histidine to efficiently coordinate to radiometal complexes, facilitating the development of novel radiopharmaceuticals (Pak, Benny, Spingler, Ortner, & Alberto, 2003).
Organic Synthesis : Histidine and its derivatives, including this compound, have been applied in organic synthesis. Rahmati and Vakili (2010) demonstrated the use of histidine in the Knoevenagel reaction to synthesize trisubstituted alkenes in water, highlighting the role of histidine in facilitating organic reactions (Rahmati & Vakili, 2010).
Protein Analysis and Modifications : this compound is significant in the study of protein modifications and structure. Yadav et al. (2018) focused on the acetylation of histidine and its role in the intrinsic stability of certain peptide ions. This research contributes to a better understanding of protein acetylation and its implications in proteomic studies (Yadav, Rao, Srinivas, Nagaraj, & Jagannadham, 2018).
Biomolecular Sensing : this compound has been used in the development of sensitive biological assays. Chen et al. (2021) demonstrated the application of this compound in a highly sensitive and selective colorimetric sensing assay for histidine detection in biological samples (Chen, Ji, Wang, Gou, Xue, Zhao, & Feng, 2021).
Nanoparticle Development for Drug Delivery : this compound-conjugated nanoparticles have been researched for drug delivery applications. Park et al. (2006) developed N-acetyl histidine-conjugated glycol chitosan self-assembled nanoparticles, demonstrating their potential for intracytoplasmic drug delivery (Park, Han, Lee, Han, Hwang, Moon, Kim, & Cho, 2006).
Biophysical and Environmental Applications : this compound and related compounds have applications in biophysical and environmental studies. Jalkanen et al. (2006) used vibrational spectroscopy to study protein and DNA structure, hydration, and binding, utilizing histidine derivatives, including this compound, to understand the structure and function of biomolecules (Jalkanen, Jürgensen, Claussen, Rahim, Jensen, Wade, Nardi, Jung, Degtyarenko, Nieminen, Herrmann, Knapp-Mohammady, Niehaus, Frimand, & Suhai, 2006).
Biochemical Activation : Histidine-containing dipeptides, like this compound, have been studied for their ability to activate certain enzymes. Vistoli et al. (2020) investigated the activation effects of carnosine- and histidine-containing dipeptides on human carbonic anhydrases, providing insights into potential pharmacological applications (Vistoli, Aldini, Fumagalli, Dallanoce, Angeli, & Supuran, 2020).
Mechanism of Action
Target of Action
Acetyl Histidine, also known as Ac-His-OH H2O, is a derivative of the essential amino acid L-histidine . The primary targets of this compound are likely to be similar to those of L-histidine, which plays unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system .
Mode of Action
For instance, it is involved in the synthesis of carnosine, histamine, and histidine-rich proteins . These molecules have specific functions that contribute to the overall physiological role of histidine.
Biochemical Pathways
Histidine, and by extension this compound, is involved in several biochemical pathways. It is a precursor for the synthesis of carnosine, a dipeptide that has antioxidant properties and plays a role in muscle function . Histidine is also converted into histamine, a neurotransmitter involved in immune response, digestion, and central nervous system function . Additionally, histidine participates in the synthesis of histidine-rich proteins and other derivatives .
Pharmacokinetics
It is known that n-acetylhistidine can be biosynthesized from l-histidine and acetyl-coa
Result of Action
The result of this compound’s action is likely to be similar to that of L-histidine, given that it is a derivative of this essential amino acid. L-histidine has unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system . These functions contribute to a wide range of physiological processes, including immune response, digestion, and central nervous system function.
Action Environment
The action of this compound, like that of L-histidine, can be influenced by various environmental factors. For instance, in the lens of poikilothermic vertebrates, N-acetyl-L-histidine exhibits a compartmentalized metabolism, suggesting that its action can be influenced by the specific cellular environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWSDQRXCOJSFC-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021292 | |
Record name | N-Acetyl-L-histidine Monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39145-52-3 | |
Record name | Acetyl histidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-L-histidine Monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYLHISTIDINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2TC3X11O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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